N-(4,6-dimethylpyrimidin-2-yl)acetamide
Description
N-(4,6-Dimethylpyrimidin-2-yl)acetamide is a pyrimidine-derived acetamide compound characterized by a 4,6-dimethylpyrimidin-2-yl core linked to an acetamide group. It is synthesized via alkylation reactions, such as the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in refluxing ethanol, followed by crystallization . This compound is recognized as a key intermediate in medicinal chemistry due to its structural versatility and relevance in synthesizing biologically active molecules . Single-crystal X-ray studies reveal that its non-hydrogen atoms are nearly coplanar (r.m.s. deviation = 0.039 Å), suggesting conformational rigidity that may influence binding interactions in biological systems .
Properties
CAS No. |
15755-12-1 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O/c1-5-4-6(2)10-8(9-5)11-7(3)12/h4H,1-3H3,(H,9,10,11,12) |
InChI Key |
MQNFNEJOMMYIOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)acetamide belongs to a broader class of pyrimidinyl acetamides. Below is a comparative analysis of structurally and functionally related compounds:
Structural Comparison
Physicochemical Properties
- Lipophilicity : Compounds with chlorophenyl (logP ~3.5) or naphthyl groups (logP ~4.2) exhibit higher lipophilicity than the parent compound (logP ~1.8) .
- Solubility : Sulfamoyl and methoxy substituents improve aqueous solubility (e.g., ).
Key Takeaways
- Structural Flexibility: Minor modifications (e.g., methoxy → methyl or sulfanyl → sulfamoyl) significantly alter bioactivity and physicochemical properties.
- Synthetic Utility : The parent compound serves as a versatile scaffold for generating diverse bioactive molecules via modular synthetic strategies .
Preparation Methods
Nucleophilic Substitution Using 4,6-Dimethylpyrimidin-2-amine
The most direct method involves reacting 4,6-dimethylpyrimidin-2-amine with chloroacetamide under basic conditions. In a representative procedure, 4,6-dimethylpyrimidin-2-amine (2 mmol) is combined with chloroacetamide (2 mmol) in dimethylformamide (DMF) containing potassium carbonate (20 mmol) as a base. The mixture is stirred at 70–80°C for 5 hours, followed by vacuum evaporation and recrystallization from acetone-DMF (1:5 v/v) to yield the target compound. This method achieves moderate yields (60–75%) and emphasizes the critical role of DMF in solubilizing reactants.
Condensation with 2-Thio-4,6-dimethylpyrimidine
An alternative route utilizes 2-thio-4,6-dimethylpyrimidine as the starting material. Reacting this thiol derivative (2 mmol) with 2-chloro-N-(4-methylpyridin-2-yl)acetamide (2 mmol) in refluxing ethanol (40 ml) generates the acetamide via nucleophilic aromatic substitution. The reaction exploits the thiopyrimidine’s sulfur atom as a leaving group, with ethanol serving as both solvent and proton donor. Single crystals for structural analysis are obtained by slow evaporation of a chloroform-acetone solution.
Cyclization and Functional Group Interconversion
A multi-step approach involves cyclization of thiourea derivatives. For instance, thiourea reacts with acetylacetone in ethanol under acidic conditions to form 2-thio-4,6-dimethylpyrimidine hydrochloride, which is neutralized with NaOH and further functionalized with chloroacetamide. This method highlights the versatility of pyrimidine intermediates in synthesizing N-substituted acetamides.
Reaction Conditions and Optimization
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency. DMF, with its high dielectric constant (ε = 36.7), enhances nucleophilicity and stabilizes transition states, whereas ethanol (ε = 24.3) favors milder conditions. Potassium carbonate outperforms sodium acetate in DMF due to its stronger basicity (pKₐ = 10.3 vs. 4.76), accelerating deprotonation of the pyrimidine amine.
Table 1: Solvent and Base Effects on Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 70–80 | 75 |
| Ethanol | NaOAc | Reflux | 60 |
| Acetone | Et₃N | 50 | 45 |
Temperature and Time Dependence
Optimal temperatures range from 70°C to reflux (80–100°C), with longer reaction times (5–8 hours) improving conversion rates. For example, extending the stirring time from 3 to 5 hours in DMF increases yields from 55% to 75%. Overheating beyond 100°C, however, promotes side reactions such as hydrolysis of the acetamide group.
Structural Characterization and Analytical Data
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar molecular structure, with the pyrimidine and acetamide moieties exhibiting a dihedral angle of 2.4°. Key bond lengths include S1–C1 (1.756 Å) and S1–C7 (1.794 Å), indicating partial double-bond character due to p-π conjugation. Intramolecular C–H···O hydrogen bonding (2.12 Å) stabilizes the conformation, while intermolecular N–H···O interactions form centrosymmetric dimers.
Table 2: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| S1–C1 | 1.756 |
| S1–C7 | 1.794 |
| O1–C8–N3 | 124.3 |
| N3–C8–C7 | 113.9 |
Spectroscopic Validation
While crystallographic data dominate the literature, complementary techniques such as ¹H NMR and IR spectroscopy are inferred from analogous compounds. The acetamide’s NH stretch typically appears at ~3250 cm⁻¹, and pyrimidine ring vibrations occur near 1600 cm⁻¹.
Applications and Derivative Synthesis
This compound serves as a precursor for bioactive derivatives. For example, palladium-catalyzed amination introduces substituents at the pyrimidine’s 2-position, enabling access to FGFR4 inhibitors with anticancer activity. Additionally, condensation with aromatic amines yields Schiff bases exhibiting anticonvulsant properties .
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